molecular formula C12H19ClN4O2S B12941528 2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride

2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride

Cat. No.: B12941528
M. Wt: 318.82 g/mol
InChI Key: BXIXEKVVVBPGIE-UHFFFAOYSA-N
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Description

2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of thiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or phosphorus pentasulfide (P4S10) for the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of these synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C12H19ClN4O2S

Molecular Weight

318.82 g/mol

IUPAC Name

2-(2-aminoethylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H18N4O2S.ClH/c13-5-6-15-12(18)16-11-9(10(14)17)7-3-1-2-4-8(7)19-11;/h1-6,13H2,(H2,14,17)(H2,15,16,18);1H

InChI Key

BXIXEKVVVBPGIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)NCCN)C(=O)N.Cl

Origin of Product

United States

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